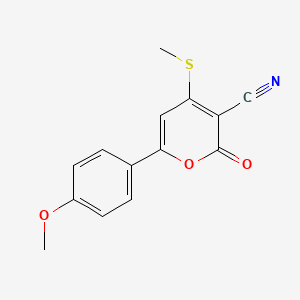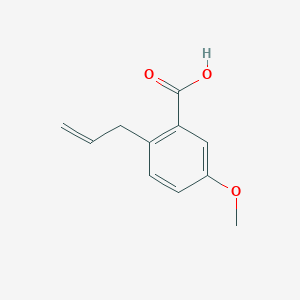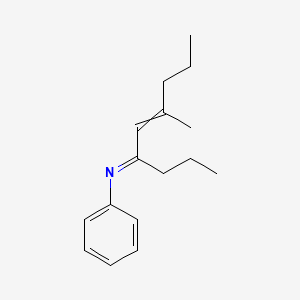
N,N'-(Ethane-1,2-diyl)bis(N-phenylundec-10-enamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(Ethane-1,2-diyl)bis(N-phenylundec-10-enamide) is a compound that belongs to the class of bis-amides This compound is characterized by the presence of two amide groups connected by an ethane-1,2-diyl linker and phenylundec-10-enamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Ethane-1,2-diyl)bis(N-phenylundec-10-enamide) typically involves the reaction of ethane-1,2-diamine with phenylundec-10-enoyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N’-(Ethane-1,2-diyl)bis(N-phenylundec-10-enamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amide groups can participate in nucleophilic substitution reactions with reagents such as alkyl halides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of N-alkylated amides
Scientific Research Applications
N,N’-(Ethane-1,2-diyl)bis(N-phenylundec-10-enamide) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and antileishmanial agent.
Medicine: Explored for its potential therapeutic effects in treating parasitic infections.
Industry: Utilized in the development of advanced materials and polymers .
Mechanism of Action
The mechanism of action of N,N’-(Ethane-1,2-diyl)bis(N-phenylundec-10-enamide) involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antileishmanial activity is attributed to its ability to disrupt the cellular processes of the Leishmania parasite .
Comparison with Similar Compounds
Similar Compounds
- N,N’-(Ethane-1,2-diyl)bis(N-methylformamide)
- N,N’-(Ethane-1,2-diyl)bis(N-phenylacetamide)
- N,N’-(Ethane-1,2-diyl)bis(N-phenylbenzamide)
Uniqueness
N,N’-(Ethane-1,2-diyl)bis(N-phenylundec-10-enamide) is unique due to its long aliphatic chain and phenylundec-10-enamide moieties, which confer distinct physicochemical properties. These properties make it suitable for specific applications in materials science and medicinal chemistry .
Properties
CAS No. |
61797-71-5 |
|---|---|
Molecular Formula |
C36H52N2O2 |
Molecular Weight |
544.8 g/mol |
IUPAC Name |
N-phenyl-N-[2-(N-undec-10-enoylanilino)ethyl]undec-10-enamide |
InChI |
InChI=1S/C36H52N2O2/c1-3-5-7-9-11-13-15-23-29-35(39)37(33-25-19-17-20-26-33)31-32-38(34-27-21-18-22-28-34)36(40)30-24-16-14-12-10-8-6-4-2/h3-4,17-22,25-28H,1-2,5-16,23-24,29-32H2 |
InChI Key |
UHKBQOMSBJIHSG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCC(=O)N(CCN(C1=CC=CC=C1)C(=O)CCCCCCCCC=C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Hexyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14570428.png)

![1-[3-(Chloromethylidene)-2,2-dimethoxyazepan-1-yl]ethan-1-one](/img/structure/B14570438.png)




![1-(1H-Pyrazolo[3,4-f]quinolin-1-yl)ethan-1-one](/img/structure/B14570475.png)



![Carbamic acid, [4-(4-methoxyphenyl)butyl]-, methyl ester](/img/structure/B14570497.png)

